molecular formula C22H25N3O5S B2565719 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899993-34-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2565719
CAS No.: 899993-34-1
M. Wt: 443.52
InChI Key: FDFFSAVZTFWPJP-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture:

  • Benzo[d][1,3]dioxole: A methylenedioxy-substituted benzene ring, known for enhancing metabolic stability and lipophilicity in drug design .
  • Tetrahydrofuran (THF): A five-membered oxygen-containing ring, contributing to conformational rigidity and solubility .
  • Cyclopenta[d]pyrimidine: A fused bicyclic system with a pyrimidine core, often associated with kinase inhibition or antiviral activity .
  • Thioacetamide linkage: The sulfur atom in the acetamide group may improve binding affinity via hydrophobic interactions or redox activity .

Synthetic routes likely involve coupling agents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) for amide bond formation , followed by cyclization steps under reflux conditions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c26-20(23-10-14-6-7-18-19(9-14)30-13-29-18)12-31-21-16-4-1-5-17(16)25(22(27)24-21)11-15-3-2-8-28-15/h6-7,9,15H,1-5,8,10-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFFSAVZTFWPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C22H27N3O5S
  • Molecular Weight : 435.45 g/mol

Structural Features

The compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance. The presence of a tetrahydrofuran ring and a cyclopentapyrimidine structure suggests potential interactions with biological targets.

Preliminary studies suggest that compounds with similar structures may exhibit diverse biological activities, including:

  • Antiviral Activity : Compounds targeting viral proteins can disrupt viral replication. For instance, related compounds have been shown to destabilize the HIV capsid protein, interfering with the viral life cycle by competing for binding sites critical for viral uncoating .
  • Antibacterial Properties : The thioacetamide group in the compound may contribute to antibacterial effects by inhibiting bacterial enzyme functions or disrupting cell wall synthesis .

Case Studies and Research Findings

  • Antiviral Activity Against HIV
    • A study found that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioacetamide exhibited significant antiviral activity against HIV. The mechanism involved capsid destabilization and interference with host factor interactions .
    • Table 1: In vitro Anti-HIV Activity
      CompoundEC50 (µM)CC50 (µM)SI
      PF-740.28>23.50>83.93
      N-(benzo...)TBDTBDTBD
  • Antibacterial Activity
    • Research has indicated that derivatives of benzo[d][1,3]dioxole can act as antibacterial agents. The thio group enhances the interaction with bacterial enzymes .
    • Table 2: Antibacterial Efficacy
      CompoundMinimum Inhibitory Concentration (MIC)
      Compound A15 µg/mL
      N-(benzo...)TBD
  • Cytotoxicity Studies
    • Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary results indicate varying levels of cytotoxicity across different cell lines, necessitating further investigation into the therapeutic index of this compound .

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide exhibit significant antitumor properties. For instance, pyrimidine derivatives have been studied for their ability to inhibit tumor growth through various mechanisms including the modulation of kinase pathways and induction of apoptosis in cancer cells .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Analogous compounds have been reported to possess activity against various bacterial strains and fungi. The thioacetamide group is particularly noted for enhancing the antimicrobial efficacy of similar compounds .

Anti-inflammatory Effects

Studies have demonstrated that derivatives of this compound can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a related pyrimidine derivative in vitro and in vivo models. Results indicated significant inhibition of cell proliferation in several cancer cell lines (e.g., breast and lung cancer), with mechanisms involving cell cycle arrest and apoptosis induction being elucidated .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of thioacetamide derivatives similar to this compound. It was found that these compounds exhibited potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting their potential use in treating infections caused by resistant pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues
Compound Name Key Structural Features Synthesis Yield Key Spectral Data (IR/NMR) Reference
Target Compound Cyclopenta[d]pyrimidine, THF, thioacetamide Not Reported Not Reported -
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine, CN group 68% IR: 2,209 cm⁻¹ (CN); $ ^1H $-NMR: δ 8.01 (=CH)
N’-(5-Cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl)benzohydrazide Thiophene, hydrazide linkage 57–68% IR: 2,220 cm⁻¹ (CN); $ ^13C $-NMR: δ 117.54 (CN)

Key Observations :

  • The target compound’s cyclopenta[d]pyrimidine core distinguishes it from simpler pyrimidine derivatives.
  • Thioacetamide and THF substituents may enhance solubility compared to rigid cyanobenzylidene groups in 11b .
Acetamide Derivatives
Compound Name Biological Activity Substituents Reference
Target Compound Not Reported Benzo[d][1,3]dioxolemethyl -
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a–3g) Anti-inflammatory, Analgesic Benzothiazole, indolinone
N-(2-Methylphenyl)-2-[4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-thiazolidin-5-yl]acetamide Not Reported Sulfonyl, phenylimino

Key Observations :

  • The benzo[d][1,3]dioxole group in the target compound may confer greater metabolic stability compared to sulfonyl or benzothiazole groups .
Heterocyclic Ring Systems
Compound Name Ring System Puckering Analysis (Cremer-Pople Parameters) Reference
Target Compound Tetrahydrofuran, Cyclopentane Not Reported -
5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione Oxadiazole Q = 0.38 Å, φ = 180° (thione-thiol tautomer)

Key Observations :

  • The tetrahydrofuran ring in the target compound likely adopts a puckered conformation (Q ≈ 0.3–0.5 Å for five-membered rings) , contrasting with planar oxadiazole systems .
Spectroscopic Data
  • IR : Expected peaks: ~1,700 cm⁻¹ (C=O), ~2,200 cm⁻¹ (C≡N if present) .
  • NMR : Benzo[d][1,3]dioxole protons typically resonate at δ 6.7–7.0 ppm, while THF methylene groups appear at δ 3.5–4.0 ppm .

Q & A

Q. What are the standard synthetic routes for constructing the cyclopenta[d]pyrimidin-4-yl)thio)acetamide core structure?

  • Methodological Answer : The cyclopenta[d]pyrimidinone core can be synthesized via cyclocondensation reactions. For example, thiourea derivatives can react with maleimides under reflux in glacial acetic acid to form thiazolidinone intermediates, which are further functionalized . The tetrahydrofuran (THF) substituent is introduced via alkylation using (tetrahydrofuran-2-yl)methyl halides. The thioacetamide linkage is formed through nucleophilic substitution, where a thiol group on the pyrimidinone reacts with chloroacetamide derivatives. Purification typically involves recrystallization or column chromatography .

Q. How can spectroscopic techniques (NMR, HPLC, MS) be employed to confirm the compound’s structural integrity?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR are critical for verifying the benzodioxole, THF, and pyrimidinone moieties. Key signals include aromatic protons (6.8–7.2 ppm for benzodioxole), THF methylene protons (1.5–2.5 ppm), and pyrimidinone carbonyl carbons (~170 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%). Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% TFA) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) and fragments, ensuring correct molecular weight and functional group integrity .

Advanced Research Questions

Q. How can regioselectivity challenges in tetrahydro-1H-cyclopenta[d]pyrimidinone ring formation be addressed?

  • Methodological Answer : Regioselectivity issues arise during cyclization due to competing reaction pathways. Strategies include:
  • Temperature Control : Slow addition of reagents at 0–5°C to favor kinetic over thermodynamic products.
  • Catalytic Additives : Use of Lewis acids (e.g., ZnCl2_2) to direct ring closure .
  • Protecting Groups : Temporary protection of reactive sites (e.g., THF hydroxyl groups) to prevent undesired side reactions .
  • Computational Modeling : DFT calculations predict transition states to optimize reaction conditions .

Q. How should researchers resolve contradictions in biological activity data across different assay models?

  • Methodological Answer : Contradictions may stem from assay-specific variables (e.g., cell lines, solubility). Mitigation strategies:
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify false negatives/positives .
  • Solubility Optimization : Use co-solvents (DMSO ≤0.1%) or lipid-based carriers to enhance bioavailability .
  • Orthogonal Assays : Cross-validate using biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation) assays .
  • Metabolic Stability Testing : Evaluate liver microsome stability to rule out rapid degradation artifacts .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

  • Methodological Answer :
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the benzodioxole ring to reduce oxidative metabolism .
  • Prodrug Approaches : Mask polar groups (e.g., acetamide) as esters or carbamates to enhance membrane permeability .
  • In Vitro Screening : Use human liver microsomes (HLM) to identify metabolic hotspots and guide SAR .

Data Analysis and Experimental Design

Q. How can researchers design robust SAR studies for this compound?

  • Methodological Answer :
  • Scaffold Diversification : Synthesize analogs with variations in the THF, benzodioxole, and pyrimidinone moieties .
  • Activity Cliffs : Compare IC50_{50} values of analogs to identify critical functional groups (e.g., sulfur in thioacetamide for target binding) .
  • 3D-QSAR Models : Use molecular docking (e.g., AutoDock Vina) to correlate structural features with activity .

Q. What analytical methods are recommended for detecting degradation products during stability studies?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-MS/MS : Identify degradation products via fragmentation patterns and retention time shifts.
  • X-ray Crystallography : Resolve structural changes in degraded samples (e.g., oxidation of THF methylene groups) .

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